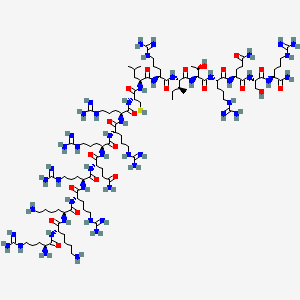

Influenza hemagglutinin (HA) epitope

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Influenza hemagglutinin is a major surface glycoprotein found on influenza viruses. It plays a crucial role in the virus’s ability to infect host cells by mediating viral attachment and subsequent fusion with host cell membranes . The hemagglutinin epitope is a specific region on the hemagglutinin protein that is recognized by the immune system, making it a key target for vaccine development and therapeutic interventions .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of influenza hemagglutinin epitopes typically involves recombinant DNA technology. The gene encoding the hemagglutinin protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells express the hemagglutinin protein, which is subsequently purified using affinity chromatography .

Industrial Production Methods: For large-scale production, mammalian cell lines such as Chinese hamster ovary cells are often used. These cells are cultured in bioreactors under controlled conditions to ensure optimal protein expression. The hemagglutinin protein is then harvested and purified using a combination of chromatography techniques .

化学反応の分析

Types of Reactions: Influenza hemagglutinin epitopes primarily undergo reactions related to protein chemistry, such as oxidation and reduction. These reactions can affect the disulfide bonds within the protein, altering its structure and function .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol groups in cysteine residues, forming disulfide bonds.

Major Products: The major products of these reactions are the oxidized or reduced forms of the hemagglutinin protein, which can have different structural and functional properties .

科学的研究の応用

Influenza hemagglutinin epitopes have a wide range of applications in scientific research:

Vaccine Development: Hemagglutinin epitopes are critical components of influenza vaccines.

Therapeutic Antibodies: Broadly neutralizing antibodies targeting hemagglutinin epitopes have been developed for therapeutic use.

Diagnostic Tools: Hemagglutinin epitopes are used in diagnostic assays to detect the presence of influenza virus in clinical samples.

Structural Biology: Researchers study the structure of hemagglutinin epitopes to understand how they interact with the immune system and to design better vaccines and therapeutics.

作用機序

The hemagglutinin protein mediates viral entry into host cells by binding to sialic acid-containing receptors on the cell surface. This binding triggers endocytosis of the virus, followed by fusion of the viral and endosomal membranes, releasing the viral genome into the host cell . The hemagglutinin epitope is the specific region of the protein that is recognized by neutralizing antibodies, which can block this process and prevent infection .

類似化合物との比較

Neuraminidase: Another surface glycoprotein on influenza viruses that facilitates viral release from infected cells.

Fusion Proteins: Found in other viruses like HIV and respiratory syncytial virus, these proteins also mediate viral entry into host cells.

Uniqueness: The hemagglutinin epitope is unique in its ability to elicit a broad immune response, making it a prime target for universal influenza vaccines. Unlike neuraminidase, which is involved in viral release, hemagglutinin is directly involved in viral entry, making it a critical target for neutralizing antibodies .

特性

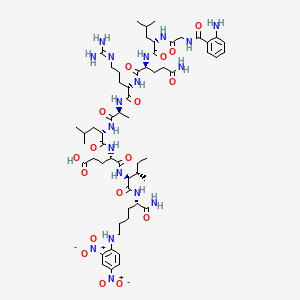

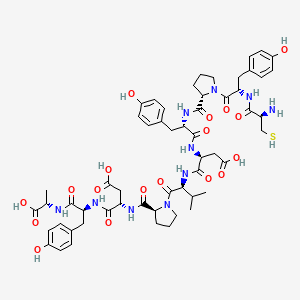

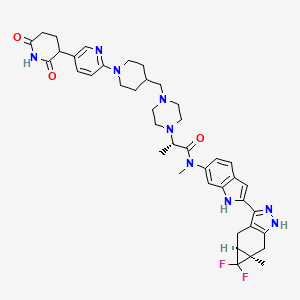

分子式 |

C56H72N10O18S |

|---|---|

分子量 |

1205.3 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C56H72N10O18S/c1-28(2)46(55(82)66-21-5-7-43(66)53(80)62-39(25-44(70)71)50(77)59-37(48(75)58-29(3)56(83)84)22-30-8-14-33(67)15-9-30)64-51(78)40(26-45(72)73)60-49(76)38(23-31-10-16-34(68)17-11-31)61-52(79)42-6-4-20-65(42)54(81)41(63-47(74)36(57)27-85)24-32-12-18-35(69)19-13-32/h8-19,28-29,36-43,46,67-69,85H,4-7,20-27,57H2,1-3H3,(H,58,75)(H,59,77)(H,60,76)(H,61,79)(H,62,80)(H,63,74)(H,64,78)(H,70,71)(H,72,73)(H,83,84)/t29-,36-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |

InChIキー |

DJQPKBDJPGAMFB-QFKGLCFGSA-N |

異性体SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N |

正規SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)